

# head-to-head comparison of LY2940094 and naltrexone for alcohol dependence

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729

Get Quote

# Head-to-Head Comparison: LY2940094 and Naltrexone for Alcohol Dependence

In the landscape of pharmacotherapies for alcohol dependence, two notable compounds, LY2940094 and naltrexone, offer distinct mechanisms of action. Naltrexone, an established opioid receptor antagonist, has been a cornerstone in treatment for decades. In contrast, LY2940094, a novel nociceptin/orphanin FQ (NOP) receptor antagonist, represents a newer therapeutic strategy. This guide provides a detailed, data-driven comparison of these two agents for researchers, scientists, and drug development professionals.

#### **Mechanism of Action**

Naltrexone primarily functions as a competitive antagonist of mu-opioid receptors, with some activity at kappa and delta-opioid receptors.[1][2][3] By blocking these receptors, naltrexone is thought to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the motivation to drink.[2][4] Alcohol consumption leads to the release of endogenous opioids (endorphins), which in turn stimulates the mesolimbic dopamine system, a key pathway in the brain's reward circuitry.[4] Naltrexone's blockade of opioid receptors attenuates this alcohol-induced dopamine release, particularly in the nucleus accumbens.[4]

LY2940094, on the other hand, is a potent and orally bioavailable antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like 1 (ORL1) receptor.[5][6] The NOP receptor system is implicated in stress, mood, and addiction.[5][6]



Preclinical studies suggest that LY2940094 reduces alcohol consumption by blocking NOP receptors, which in turn attenuates ethanol-motivated behaviors and stress-induced relapse.[5] [6] Furthermore, it has been shown to block ethanol-stimulated dopamine release in the nucleus accumbens, suggesting an overlap in the broader neurochemical pathways affected by both drugs, despite their different primary targets.[5][6]





Click to download full resolution via product page

Figure 1: Simplified signaling pathways for Naltrexone and LY2940094 in alcohol dependence.

## **Preclinical Efficacy**



Both naltrexone and LY2940094 have demonstrated efficacy in animal models of alcohol consumption.

Naltrexone: Preclinical studies in rats have consistently shown that naltrexone reduces alcohol consumption and its palatability.[7] These studies have been instrumental in establishing the role of the opioid system in alcohol reinforcement.[8]

LY2940094: In preclinical studies using alcohol-preferring rat strains (Indiana Alcohol-Preferring (P) and Marchigian Sardinian Alcohol-Preferring (msP) rats), LY2940094 dose-dependently decreased homecage ethanol self-administration without affecting food or water intake.[5][6] Notably, this effect did not show significant tolerance over four days of administration.[5][6] LY2940094 also reduced the motivation to consume ethanol, as measured by lower breakpoints in a progressive ratio operant responding paradigm.[5] Furthermore, it completely blocked stress-induced reinstatement of ethanol-seeking behavior in msP rats.[5][6]

**Table 1: Summary of Preclinical Data** 

| Parameter                                                          | LY2940094                                                                                     | Naltrexone                     |
|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------|
| Animal Models                                                      | Indiana Alcohol-Preferring (P)<br>rats, Marchigian Sardinian<br>Alcohol-Preferring (msP) rats | Wistar rats, other rat strains |
| Effect on Ethanol Self-<br>Administration                          | Dose-dependent reduction                                                                      | Consistent reduction           |
| Effect on Motivation for<br>Ethanol                                | Attenuated progressive ratio operant responding and breakpoints                               | Reduces reinforcing properties |
| Effect on Stress-Induced<br>Relapse                                | Completely blocked reinstatement of ethanol-seeking                                           | Reduces relapse-like behavior  |
| Effect on Ethanol-Stimulated Dopamine Release in Nucleus Accumbens | Blocked                                                                                       | Attenuates                     |

## **Clinical Efficacy and Safety**



Clinical data for naltrexone is extensive, with numerous large-scale trials and meta-analyses supporting its use. The clinical evidence for LY2940094 is currently limited to a proof-of-concept study.

## LY2940094 Clinical Data

A randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the efficacy of LY2940094 in 88 patients with alcohol dependence who were actively drinking.[9][10] Patients received either 40 mg/day of LY2940094 or a placebo for 8 weeks.[9][10]

#### **Efficacy Outcomes:**

- Primary Endpoint (Number of Drinks per Day NDD): After 8 weeks, the reduction in mean NDD did not significantly differ between the LY2940094 and placebo groups (-1.4 vs. -1.5).[9]
- · Secondary Endpoints:
  - Percentage of Heavy Drinking Days: LY2940094 led to a greater reduction in the mean percentage of heavy drinking days per month compared to placebo (-24.5% vs. -15.7%).
     [9]
  - Percentage of Abstinent Days: There was a greater increase in the mean percentage of abstinent days per month with LY2940094 compared to placebo (9.1% vs. 1.9%).[9]
  - Gamma-Glutamyl Transferase (GGT): Patients treated with LY2940094 showed a greater reduction in plasma GGT levels, a biomarker of liver function, compared to placebo.[9][11]

#### Safety and Tolerability:

- Treatment-emergent adverse events occurring in ≥5% of patients taking LY2940094 included insomnia, vomiting, and anxiety.[9]
- No serious adverse events or significant changes in laboratory assessments or vital signs were reported with LY2940094.[9]

#### **Naltrexone Clinical Data**



Naltrexone has been evaluated in numerous randomized controlled trials. A meta-analysis of 19 randomized controlled trials involving 3,481 participants found that naltrexone reduced the risk of relapse to heavy drinking by 36% compared to placebo.[12] It also significantly decreased the number of heavy drinking days and alcohol cravings.[12]

Landmark studies have consistently demonstrated naltrexone's efficacy. For instance, an early trial by O'Malley et al. (1992) showed that patients receiving 50 mg/day of naltrexone had significantly fewer drinking days and were more likely to remain abstinent compared to the placebo group.[12] The COMBINE study, a large-scale clinical trial, also found that naltrexone (100 mg daily) was more effective than placebo in increasing the percentage of abstinent days and reducing the risk of a heavy drinking day in patients receiving medical management.[13]

#### Safety and Tolerability:

- Common side effects of naltrexone include nausea, headache, dizziness, and fatigue.
- A significant concern with naltrexone is the potential for hepatotoxicity, particularly at high doses, which has led to a black-box warning.[13] However, at the standard dose of 50 mg daily, significant hepatotoxicity is not common.[13]

### **Table 2: Summary of Clinical Efficacy Data**



| Outcome Measure                       | LY2940094 (40 mg/day)                                                         | Naltrexone (50-100<br>mg/day)                                                                             |
|---------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Reduction in Heavy Drinking<br>Days   | Greater reduction vs. placebo<br>(-24.5% vs15.7%)[9]                          | Consistently demonstrated to reduce heavy drinking days and prevent relapse to heavy drinking.[7][12][13] |
| Increase in Abstinent Days            | Greater increase vs. placebo (9.1% vs. 1.9%)[9]                               | Increases the percentage of abstinent days.[12][13]                                                       |
| Reduction in Number of Drinks per Day | No significant difference vs. placebo in the proof-of-concept study.[9]       | Reduces the number of drinks per drinking occasion.[14]                                                   |
| Effect on Cravings                    | Not explicitly reported in the primary outcome of the proof-of-concept study. | Significantly reduces alcohol cravings.[4][12]                                                            |

## Experimental Protocols LY2940094 Preclinical Experimental Workflow





Click to download full resolution via product page

Figure 2: Workflow for preclinical evaluation of LY2940094 in rodent models of alcohol dependence.

#### LY2940094 Clinical Trial Protocol

The proof-of-concept study for LY2940094 was a multicenter, randomized, double-blind, placebo-controlled trial.[9][10]

- Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3 to 6 heavy drinking days per week.[9][10]
- Intervention: Patients were randomized (1:1) to receive either 40 mg of LY2940094 or a placebo orally once daily for 8 weeks.[9][10]
- Primary Outcome: Change from baseline in the number of drinks per day during the second month of the 8-week treatment period.[9]
- Data Collection: Alcohol consumption was assessed using the Timeline Follow-Back (TLFB) method.[10]

### **Naltrexone Clinical Trial Protocol (General)**

Naltrexone clinical trials for alcohol dependence are typically randomized, double-blind, placebo-controlled studies.

- Participants: Individuals meeting DSM criteria for alcohol dependence. Many studies require
  a period of abstinence before randomization.[13]
- Intervention: Oral naltrexone (typically 50 mg daily) or placebo, often in conjunction with psychosocial therapy (e.g., cognitive-behavioral therapy or medical management).[12][13]
- Primary Outcomes: Common primary endpoints include time to first heavy drinking day, percentage of days abstinent, and number of standard drinks per drinking day.[13]
- Data Collection: Alcohol consumption is typically measured using the Timeline Follow-Back method.



#### Conclusion

Naltrexone is a well-established medication for alcohol dependence with a robust body of evidence supporting its efficacy in reducing heavy drinking and promoting abstinence. Its mechanism of action via opioid receptor antagonism is well-understood.

LY2940094 presents a novel and promising mechanism of action by targeting the NOP receptor system. Preclinical data are encouraging, demonstrating its potential to reduce alcohol consumption, motivation, and stress-induced relapse. The initial proof-of-concept clinical study suggests that while it may not reduce the overall number of drinks per day, it can significantly decrease the frequency of heavy drinking days and increase abstinence.

The key distinction lies in the maturity of the data. Naltrexone's clinical profile is well-characterized, including its benefits and limitations. LY2940094 is in the early stages of clinical development. While the initial findings are positive, larger-scale clinical trials are necessary to fully elucidate its efficacy, safety, and potential advantages over existing treatments like naltrexone. A direct head-to-head comparison in a clinical trial setting would be the definitive next step to determine the relative therapeutic value of these two distinct pharmacological approaches to treating alcohol dependence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Naltrexone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]



- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addictions.psych.ucla.edu [addictions.psych.ucla.edu]
- 8. Advances in the use of naltrexone: an integration of preclinical and clinical findings PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proof-of-Concept Study to Assess the Nociceptin Receptor Antagonist LY2940094 as a New Treatment for Alcohol Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Therapeutic Approaches for NOP Receptor Antagonists in Neurobehavioral Disorders: Clinical Studies in Major Depressive Disorder and Alcohol Use Disorder with BTRX-246040 (LY2940094) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. getnaltrexone.com [getnaltrexone.com]
- 13. Naltrexone for the Management of Alcohol Dependence PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [head-to-head comparison of LY2940094 and naltrexone for alcohol dependence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608729#head-to-head-comparison-of-ly2940094and-naltrexone-for-alcohol-dependence]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com